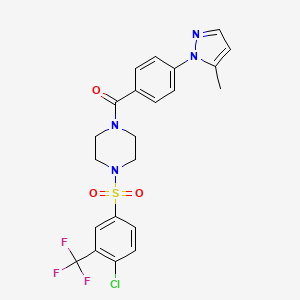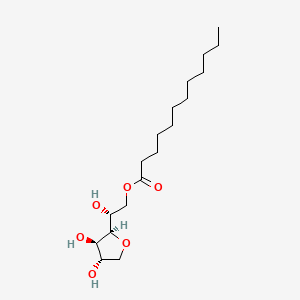
ソルビタンモノラウレート
概要
説明
Span® 20, also known as sorbitan monolaurate, is a non-ionic surfactant and emulsifier. It is widely used in various industries due to its ability to stabilize emulsions and enhance the solubility of hydrophobic compounds. Span® 20 is derived from the esterification of sorbitol and lauric acid, resulting in a compound with the molecular formula C18H34O6 .
科学的研究の応用
Span® 20 has a wide range of applications in scientific research:
Chemistry: Used as an emulsifier and surfactant in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a stabilizer in biochemical assays.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
作用機序
Target of Action
Sorbitan monolaurate, also known as Sorbitan laurate or Span® 20, is a detergent and monoester of lauric acid and hexitol anhydrides derived from sorbitol . It is primarily used as a surfactant and emulsifier in various applications, including pharmaceuticals . Its primary targets are the lipid components of cell membranes, where it acts to alter membrane permeability and stability.
Mode of Action
Sorbitan monolaurate interacts with its targets by integrating into the lipid bilayer of cell membranes. This interaction alters the physical properties of the membrane, such as its fluidity and permeability . It has been shown to act as an absorption enhancer, which may be due to its ability to form hydrogen bonds with other molecules and its capacity to interact with sodium citrate .
Pharmacokinetics
It is known that it is partially metabolized and readily biodegradable . The absorption, distribution, metabolism, and excretion (ADME) properties of Sorbitan monolaurate can impact its bioavailability and efficacy as a surfactant and emulsifier.
Result of Action
The primary result of Sorbitan monolaurate’s action is the alteration of membrane permeability and stability, which can enhance the absorption and solubility of certain compounds . In the context of pharmaceutical applications, this can increase the bioavailability of drugs, leading to more effective treatments .
Action Environment
The action of Sorbitan monolaurate can be influenced by various environmental factors. For instance, its efficacy as a surfactant and emulsifier can be affected by the presence of other compounds, pH, temperature, and other factors .
生化学分析
Biochemical Properties
Sorbitan monolaurate plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through hydrophobic and van der Waals interactions. For instance, it can interact with lipases, which are enzymes that catalyze the hydrolysis of fats. The interaction between sorbitan monolaurate and lipases can enhance the solubility of lipid substrates, thereby increasing the efficiency of lipid hydrolysis . Additionally, sorbitan monolaurate can interact with membrane proteins, altering their conformation and activity.
Cellular Effects
Sorbitan monolaurate affects various types of cells and cellular processes. It can influence cell function by altering cell membrane permeability and fluidity. This compound has been shown to enhance the cytotoxicity of certain drugs, such as 5-fluorouracil, in skin cancer cells by increasing their penetration into the cells . Sorbitan monolaurate can also impact cell signaling pathways and gene expression by modulating the activity of membrane-bound receptors and enzymes.
Molecular Mechanism
At the molecular level, sorbitan monolaurate exerts its effects through several mechanisms. It can bind to and stabilize hydrophobic regions of proteins, thereby preventing their aggregation and denaturation. Sorbitan monolaurate can also inhibit or activate enzymes by altering their conformation. For example, it can inhibit the activity of certain proteases by binding to their active sites . Additionally, sorbitan monolaurate can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of sorbitan monolaurate can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to high temperatures or oxidative conditions . Long-term exposure to sorbitan monolaurate can lead to changes in cellular function, such as altered cell proliferation and differentiation. In in vitro studies, sorbitan monolaurate has been shown to maintain its emulsifying properties for extended periods, but its effectiveness can decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of sorbitan monolaurate vary with different dosages in animal models. At low doses, it is generally well-tolerated and does not cause significant adverse effects. At high doses, sorbitan monolaurate can cause toxicity, including liver and kidney damage . Threshold effects have been observed, where low doses enhance the bioavailability of certain drugs, while high doses lead to toxicity. The safe dosage range for sorbitan monolaurate in animal models is typically between 10-100 mg/kg body weight.
Metabolic Pathways
Sorbitan monolaurate is involved in several metabolic pathways. It is metabolized by esterases and lipases, which hydrolyze the ester bonds to release sorbitol and lauric acid . These metabolites can then enter various metabolic pathways, such as glycolysis and fatty acid oxidation. Sorbitan monolaurate can also affect metabolic flux by altering the activity of key enzymes involved in lipid metabolism.
Transport and Distribution
Sorbitan monolaurate is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, such as albumin, which facilitate its distribution in the bloodstream . Sorbitan monolaurate tends to accumulate in lipid-rich tissues, such as the liver and adipose tissue, due to its lipophilic nature.
Subcellular Localization
Sorbitan monolaurate is primarily localized in the cell membrane and lipid droplets within cells. It can also be found in the endoplasmic reticulum and Golgi apparatus, where it participates in lipid metabolism and protein processing . The subcellular localization of sorbitan monolaurate can influence its activity and function, as it can interact with various membrane-bound enzymes and receptors.
準備方法
Span® 20 is synthesized through the esterification of sorbitol with lauric acid. The process involves the dehydration and ring closure of sorbitol to form sorbitan, followed by esterification with lauric acid under alkaline conditions . Industrial production typically involves direct esterification at temperatures ranging from 180°C to 280°C .
化学反応の分析
Span® 20 undergoes various chemical reactions, including:
Esterification: The primary reaction in its synthesis, where sorbitol reacts with lauric acid.
Hydrolysis: In the presence of water, Span® 20 can hydrolyze back into sorbitol and lauric acid.
Oxidation and Reduction: Span® 20 can participate in oxidation and reduction reactions, although these are less common in its typical applications.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
類似化合物との比較
Span® 20 is part of a family of sorbitan esters, which include:
Span® 60 (sorbitan monostearate): Similar in structure but derived from stearic acid, making it more hydrophobic.
Span® 80 (sorbitan monooleate): Derived from oleic acid, it has a higher degree of unsaturation, affecting its emulsifying properties.
Span® 85 (sorbitan trioleate): Contains three oleic acid molecules, providing different emulsifying characteristics.
Span® 20 is unique due to its balance of hydrophilic and hydrophobic properties, making it versatile for various applications .
特性
CAS番号 |
1338-39-2 |
|---|---|
分子式 |
C18H34O6 |
分子量 |
346.5 g/mol |
IUPAC名 |
[(2S)-2-[(2R,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] dodecanoate |
InChI |
InChI=1S/C18H34O6/c1-2-3-4-5-6-7-8-9-10-11-16(21)23-13-15(20)18-17(22)14(19)12-24-18/h14-15,17-20,22H,2-13H2,1H3/t14-,15+,17+,18-/m1/s1 |
InChIキー |
LWZFANDGMFTDAV-MXSMSXNCSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |
異性体SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1[C@H]([C@@H](CO1)O)O)O |
正規SMILES |
CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |
外観 |
Solid powder |
Key on ui other cas no. |
1338-39-2 5959-89-7 8028-02-2 |
物理的記述 |
Yellow oily liquid; [Merck Index] Amber viscous liquid, cream to tan beads or flakes, or hard waxy solid; [JECFA] Solid; [Sigma-Aldrich MSDS] |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Sorbitan monolaurate; Arlacel 20; Arlacel-20; Arlacel20; Emasol L 10; Emasol L-10; Emasol L10; L 250; L-250; L250; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure and molecular formula of sorbitan monolaurate?
A1: Sorbitan monolaurate is an ester synthesized from lauric acid and sorbitol, along with its anhydrides. Its molecular formula is C18H34O6. [, ]
Q2: What is the typical composition of commercially available sorbitan monolaurate?
A2: Commercially, sorbitan monolaurate comprises a mixture of primarily polyoxyethylated sorbitan mono-, di-, and triesters. []
Q3: What is the significance of the varying ester composition in sorbitan monolaurate?
A3: Variations in the ester composition, particularly in the chain length of esterified fatty acids, can influence the crystallization mechanism and texture of fats when sorbitan monolaurate is used as an additive. []
Q4: How does sorbitan monolaurate behave at the water/oil interface?
A4: Sorbitan monolaurate exhibits excellent interfacial activity at the water/oil interface. Its presence significantly reduces the interfacial tension between the two phases, demonstrating its efficacy as an emulsifier. []
Q5: How does temperature influence the behavior of sorbitan monolaurate in solution?
A5: The critical micelle concentration (CMC) of sorbitan monolaurate in solution decreases with increasing temperature. Additionally, the dynamic interfacial tension is impacted, suggesting the presence of an adsorption barrier at the near-equilibrium stage due to strong molecular interactions. []
Q6: What is the primary application of sorbitan monolaurate in the food and pharmaceutical industries?
A6: Sorbitan monolaurate is primarily used as an emulsifier and stabilizer in various food and pharmaceutical products. [, ]
Q7: How does sorbitan monolaurate function as an emulsifier in food products?
A7: Sorbitan monolaurate acts as a technological additive, facilitating the formation and stabilization of emulsions. Its ability to reduce interfacial tension between water and oil phases prevents separation, ensuring product homogeneity. []
Q8: Are there any safety concerns regarding the use of sorbitan monolaurate as a food additive?
A8: The European Food Safety Authority (EFSA) has deemed sorbitan monolaurate safe for use as a food additive within the established maximum content levels. [, ]
Q9: How does sorbitan monolaurate influence the crystallization of fats?
A9: Adding sorbitan monolaurate, even at low concentrations (0.5%), to fats like soybean-based interesterified fat can significantly alter the crystallization process and the resulting texture. This effect can vary depending on the supplier of sorbitan monolaurate, suggesting variations in ester composition play a role. []
Q10: How does sorbitan monolaurate contribute to drug delivery applications?
A10: Sorbitan monolaurate, when incorporated into drug delivery systems like emulsions, can enhance drug absorption. Studies have shown that using sorbitan monolaurate with a high hydrophile-lipophile balance (HLB) value leads to improved bioavailability of poorly soluble drugs like coenzyme Q10. []
Q11: Can sorbitan monolaurate be used in the formulation of sustained-release drug delivery systems?
A11: Yes, sorbitan monolaurate can be used as an emulsifier in the preparation of sustained-release drug delivery systems, such as pellets. []
Q12: Does sorbitan monolaurate influence the efficacy of disinfectants?
A12: Research indicates that sorbitan monolaurate can enhance the effectiveness of certain disinfectants, particularly sodium hypochlorite. This synergistic effect has been observed in reducing the viability of fungal spores in aqueous solutions. []
Q13: How is sorbitan monolaurate metabolized in the body?
A13: Studies on structurally related compounds, such as sorbitan monostearate, suggest that sorbitan monolaurate is likely partially metabolized in the body. It can be hydrolyzed to its fatty acid components and corresponding sorbitol anhydrides, which are then excreted or further broken down. [, ]
Q14: What is the Acceptable Daily Intake (ADI) of sorbitan monolaurate?
A14: The current group ADI for sorbitan esters, including sorbitan monolaurate, is 10 mg/kg body weight per day expressed as sorbitan. This is equivalent to 26 mg of sorbitan monostearate/kg body weight per day. []
Q15: How does sorbitan monolaurate interact with the environment?
A17: Sorbitan monolaurate is readily biodegradable, minimizing its environmental impact. Studies indicate its ecotoxicity is low, posing a minimal risk to terrestrial and aquatic environments. []
Q16: How is sorbitan monolaurate typically analyzed and quantified?
A18: Several analytical techniques are used to study sorbitan monolaurate, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS). [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


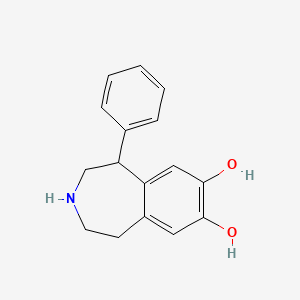

![2-Methoxy-N-(phenylmethyl)-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1682074.png)
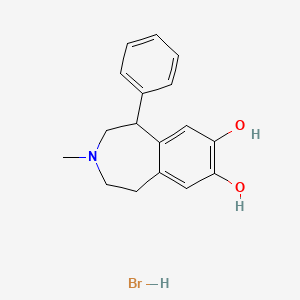
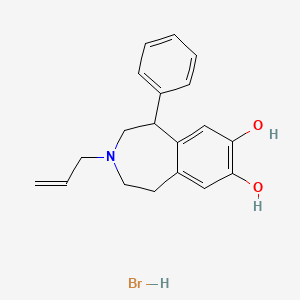
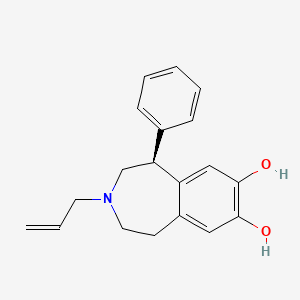
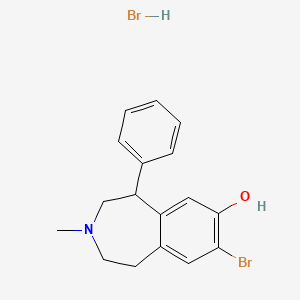
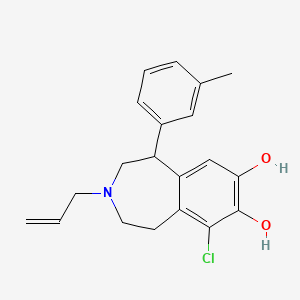
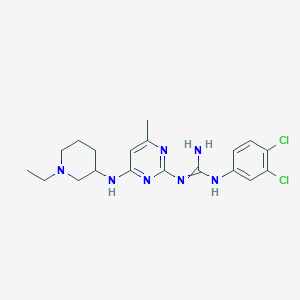
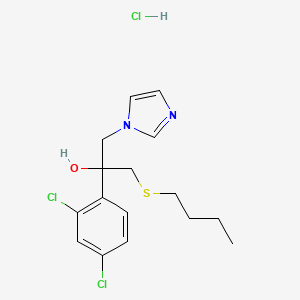
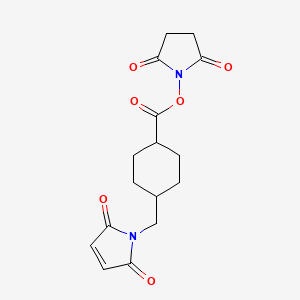

![9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one](/img/structure/B1682091.png)
